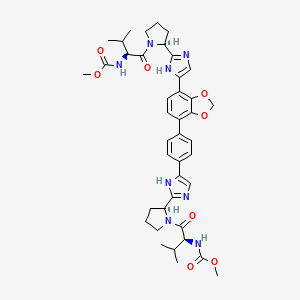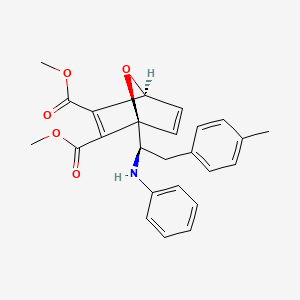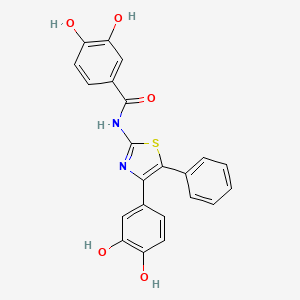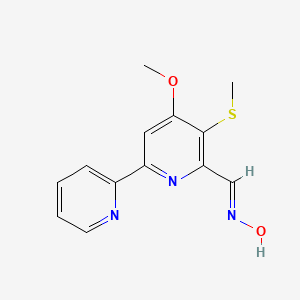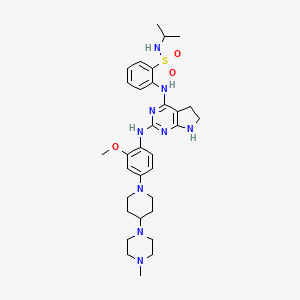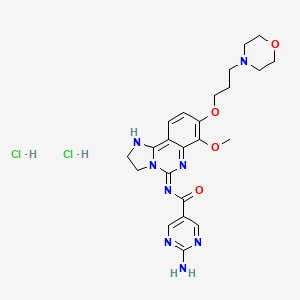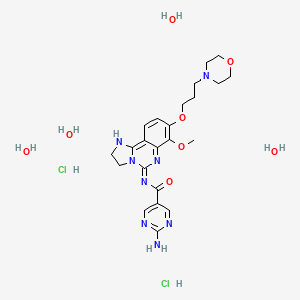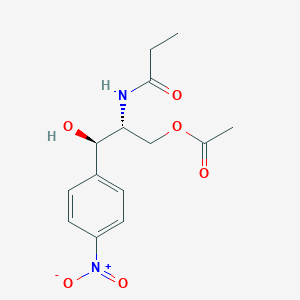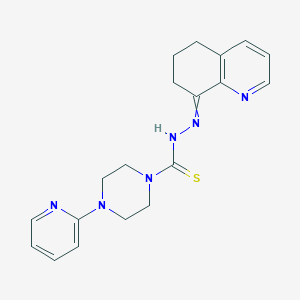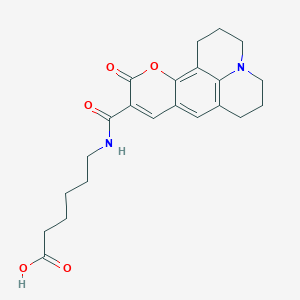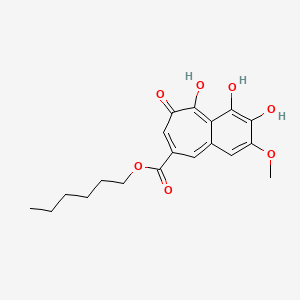
CU-Cpt22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cu-CPT22: 是一种有效的抑制剂,它能抑制由Toll样受体1和Toll样受体2形成的蛋白质复合物。 它与合成三酰化脂蛋白Pam3CSK4竞争结合Toll样受体1和Toll样受体2,其抑制常数为0.41微摩尔 。 This compound以0.58微摩尔的半数最大抑制浓度阻断Pam3CSK4诱导的Toll样受体1和Toll样受体2的活化 。 该化合物具有高度选择性,不影响其他Toll样受体 .
科学研究应用
Cu-CPT22在科学研究中有着广泛的应用,特别是在免疫学和炎症领域。 它被用作分子探针来研究Toll样受体1和Toll样受体2之间的相互作用及其在先天免疫反应中的作用 。 This compound已被证明可以抑制促炎细胞因子的产生,如肿瘤坏死因子-α和白介素-1β,使其成为研究炎症途径的宝贵工具 。 此外,this compound还用于与自身免疫性疾病、癌症和传染病相关的研究 .
作用机制
生化分析
Biochemical Properties
CU-Cpt22 plays a significant role in biochemical reactions by inhibiting the activation of TLR1/2. It competes with Pam3CSK4 for binding to TLR1/2 with a Ki value of 0.41 µM . This inhibition prevents the downstream signaling that would typically result from TLR1/2 activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This compound has been shown to be highly selective for TLR1/2 and does not significantly affect other toll-like receptors .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype . Additionally, this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM in RAW 264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TLR1/2 complex, thereby blocking the binding of Pam3CSK4 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines . By inhibiting TLR1/2 activation, this compound effectively reduces the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound has a long shelf life when stored at -20°C and remains effective in inhibiting TLR1/2 activation over extended periods . In vitro studies have shown that this compound maintains its inhibitory effects on TLR1/2 signaling without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits TLR1/2 activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential for toxicity, although specific toxic effects have not been extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the TLR1/2 signaling pathway, thereby modulating the production of pro-inflammatory cytokines . The compound’s effects on metabolic flux and metabolite levels are primarily related to its inhibition of TLR1/2 activation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit TLR1/2 activation. It interacts with transporters and binding proteins that facilitate its localization to the TLR1/2 complex . This targeted distribution ensures that this compound can exert its inhibitory effects efficiently .
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with the TLR1/2 complex. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . The compound’s activity and function are closely tied to its subcellular localization, ensuring effective inhibition of TLR1/2 activation .
准备方法
合成路线和反应条件: Cu-CPT22通过一系列化学反应合成,涉及形成苯并环庚烷核心结构。 反应条件通常涉及使用有机溶剂,如二甲基亚砜和催化剂来促进反应 .
工业生产方法: this compound的工业生产涉及扩大实验室环境中使用的合成路线的规模。 这包括优化反应条件,以确保最终产品的产率和纯度高。 该化合物通常以固体形式生产,并在低温下储存以保持其稳定性 .
化学反应分析
反应类型: Cu-CPT22主要与Toll样受体1和Toll样受体2发生竞争性抑制反应。 在正常条件下,它不会参与氧化、还原或取代反应 .
常用试剂和条件: 用于this compound合成的常用试剂包括己酸、二甲基亚砜和各种有机溶剂 。 反应通常在室温或略微升高的温度下进行,以确保最佳反应速率 .
相似化合物的比较
Cu-CPT22以其对Toll样受体1和Toll样受体2复合物的高度选择性而独一无二。 类似的化合物包括CU-T12-9,它也靶向Toll样受体1和Toll样受体2,但具有不同的结合模式 。 其他相关化合物包括MMG-11,它是一种含有邻苯三酚的拮抗剂,具有类似的抑制效果 。 This compound的独特性在于其高度特异性和对其他激酶的最小非特异性抑制 .
属性
IUPAC Name |
hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
